Methiothepin Mesylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

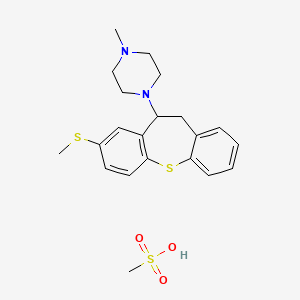

3D Structure of Parent

Properties

IUPAC Name |

methanesulfonic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2S2.CH4O3S/c1-21-9-11-22(12-10-21)18-13-15-5-3-4-6-19(15)24-20-8-7-16(23-2)14-17(18)20;1-5(2,3)4/h3-8,14,18H,9-13H2,1-2H3;1H3,(H,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZMDZGZYKOGLJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)SC.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017459 | |

| Record name | Methanesulfonic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51482-89-4, 74611-28-2 | |

| Record name | Methiothepin methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051482894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Methiothepin Mesylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiothepin (B1206844), also known as metitepine, is a tricyclic psychotropic agent recognized for its potent and broad-spectrum antagonist activity at serotonin (B10506) (5-HT) and dopamine (B1211576) receptors.[1][2] Although never commercially marketed, its extensive pharmacological profile has made it a valuable research tool for elucidating the roles of various receptor systems, particularly within the central nervous system.[2] This document provides a detailed examination of methiothepin's mechanism of action, focusing on its receptor binding profile, downstream signaling implications, and the experimental methodologies used for its characterization.

Core Mechanism: Broad-Spectrum Antagonism

The primary mechanism of action of methiothepin is its function as a non-selective antagonist at multiple G-protein coupled receptors (GPCRs).[2] It exhibits high affinity for a wide array of serotonin (5-HT) receptor subtypes and also interacts with dopamine and adrenergic receptors.[2] This "dirty drug" profile, characterized by its interaction with multiple targets, underlies its complex pharmacological effects, which include antipsychotic properties.[1][2] Its ability to block these receptors prevents the downstream signaling typically initiated by endogenous ligands like serotonin and dopamine.

Quantitative Receptor Binding Profile

Methiothepin's interaction with various receptors has been quantified through radioligand binding assays, which measure the affinity of a drug for its target. The affinity is commonly expressed as the inhibition constant (Ki) or the dissociation constant (Kd). For antagonists, these values are often presented as pKi or pKd, which are the negative logarithms of the molar concentration, providing a more intuitive scale where higher values indicate greater binding affinity.

The data below, collated from multiple studies, summarizes the binding affinities of methiothepin for a range of serotonin receptors.

| Receptor Subtype | Binding Affinity (pKi / pKd) | Reference |

| Serotonin (5-HT) Receptors | ||

| 5-HT1A | 7.10 (pKd) | [3][4][5] |

| 5-HT1B | 7.28 (pKd) | [3][4][5] |

| 5-HT1D | 6.99 (pKd) | [3][4][5] |

| 5-HT1E | 120.22 (Ki in nM) | [6] |

| 5-HT2A | 8.50 (pKi) | [3][4][5] |

| 5-HT2B | 8.68 (pKi) | [3][4][5] |

| 5-HT2C | 8.35 (pKi) | [3][4][5] |

| 5-HT5A | 7.0 (pKd) | [3][4][5] |

| 5-HT6 | 8.74 (pKd) | [3][4][5] |

| 5-HT7 | 8.99 (pKd) | [3][4][5] |

| Note: A Ki value of 120.22 nM corresponds to a pKi of approximately 6.92. |

This profile highlights methiothepin's particularly high affinity for the 5-HT2, 5-HT6, and 5-HT7 receptor subtypes.[3][4][5] Its potent, non-selective antagonism across these varied receptors contributes to its complex effects on neuronal signaling.[7][8]

Signaling Pathways and Downstream Effects

As an antagonist, methiothepin blocks the conformational changes in GPCRs that are necessary to activate intracellular signaling cascades. For instance, by blocking 5-HT2A receptors, which are Gq-coupled, methiothepin prevents the activation of phospholipase C (PLC), thereby inhibiting the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This blockade disrupts calcium mobilization and protein kinase C (PKC) activation.

The logical relationship of methiothepin's broad-spectrum antagonism can be visualized as follows:

By inhibiting these and other receptor-mediated pathways, methiothepin can modulate a wide range of physiological processes, including neurotransmitter release. For example, it has been shown to enhance the potassium-evoked release of norepinephrine (B1679862), an effect attributed to the inhibition of norepinephrine uptake.[9] Furthermore, it can prevent long-term changes in serotonin release and levels induced by other serotonergic agents.[10]

Key Experimental Protocols

The characterization of methiothepin's mechanism of action relies heavily on foundational pharmacological assays. The most critical of these is the radioligand receptor binding assay.

Detailed Methodology: Radioligand Competition Binding Assay

This method is used to determine the binding affinity (Ki) of an unlabeled compound (the "competitor," e.g., methiothepin) by measuring its ability to displace a radiolabeled ligand from a receptor.

1. Materials and Reagents:

-

Receptor Source: Cell membranes prepared from tissues or cell lines expressing the target receptor (e.g., rat forebrain membranes).[11]

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]-Serotonin, [³H]-Ketanserin for 5-HT2A receptors).

-

Competitor: Unlabeled this compound, serially diluted.

-

Binding Buffer: A buffer optimized for the specific receptor-ligand interaction, often a Tris-based buffer at physiological pH.[11]

-

Wash Buffer: Ice-cold buffer to rapidly wash away unbound ligand.

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C) are commonly used.[11]

-

Scintillation Counter: To measure radioactivity.

2. Protocol Steps:

-

Assay Setup: The assay is typically performed in a 96-well plate format.[11]

-

Incubation: To each well, the following are added in sequence:

-

Binding buffer.

-

A fixed concentration of radioligand (typically at or below its Kd value).

-

Varying concentrations of unlabeled methiothepin.

-

The membrane preparation containing the target receptor.

-

-

Defining Controls:

-

Total Binding: Wells containing buffer, radioligand, and membranes (no competitor).

-

Non-specific Binding (NSB): Wells containing buffer, radioligand, membranes, and a high concentration of a known, unlabeled ligand to saturate the receptors.

-

-

Equilibration: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).[11]

-

Termination and Filtration: The incubation is terminated by rapid filtration through the glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.[11]

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

3. Data Analysis:

-

Specific Binding Calculation: Specific Binding = Total Binding - Non-specific Binding.

-

IC50 Determination: The data are plotted as the percentage of specific binding versus the log concentration of methiothepin. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of methiothepin that inhibits 50% of specific radioligand binding).

-

Ki Calculation: The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The workflow for this crucial experiment can be visualized as follows:

Conclusion

This compound operates as a potent, non-selective antagonist across a wide range of serotonin and, to a lesser extent, dopamine receptors. Its high affinity for multiple 5-HT subtypes, including 5-HT2, 5-HT6, and 5-HT7, allows it to broadly inhibit serotonergic neurotransmission. This multifaceted receptor-blocking profile has established methiothepin as an indispensable pharmacological tool for dissecting the complex roles of these GPCRs in both normal physiology and pathological states. The quantitative data derived from well-established experimental protocols, such as radioligand binding assays, are fundamental to understanding its complex mechanism of action and guiding further research in neuropharmacology and drug development.

References

- 1. Methiothepin | C20H24N2S2 | CID 4106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metitepine - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 15507 [pdspdb.unc.edu]

- 7. This compound | Dopamine Receptor | 5-HT Receptor | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Methiothepin enhances the potassium-evoked release of [3H]-noradrenaline in rat pineal gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of methiothepin on changes in brain serotonin release induced by repeated administration of high doses of anorectic serotoninergic drugs [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Methiothepin Mesylate: A Comprehensive 5-HT Receptor Binding Profile and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiothepin (B1206844), a dibenzothiepine derivative, is a potent and non-selective ligand for serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors. Its broad-spectrum, high-affinity binding across multiple 5-HT receptor subtypes has made it a valuable pharmacological tool for in vitro and in vivo studies aimed at characterizing serotonergic systems and for the initial stages of drug discovery. This technical guide provides a detailed overview of the 5-HT receptor binding profile of methiothepin mesylate, outlines typical experimental methodologies for its characterization, and visualizes the associated signaling pathways.

Data Presentation: 5-HT Receptor Binding Profile of this compound

The binding affinity of this compound for various 5-HT receptor subtypes has been extensively documented. The following table summarizes key binding constants (pKi, pKd, and Ki) from radioligand binding assays, providing a quantitative comparison of its affinity for different receptors.

| 5-HT Receptor Subtype | pKi | pKd | Ki (nM) | Reference |

| 5-HT1 Receptor Family | ||||

| 5-HT1A | 7.10 | [1][2][3] | ||

| 5-HT1B | 7.28 | [1][2][3] | ||

| 5-HT1D | 6.99 | 18 ((-) isomer), 64 ((+) isomer) | [1][2][3][4] | |

| 5-HT1E | ~200 | [5] | ||

| 5-HT1F | Antagonist Activity | [5] | ||

| 5-HT2 Receptor Family | ||||

| 5-HT2A | 8.50 | [1][2][3] | ||

| 5-HT2B | 8.68 | [1][2][3] | ||

| 5-HT2C | 8.35 | [1][2][3] | ||

| 5-HT5 Receptor Family | ||||

| 5-HT5A | 7.0 | [1][2][3] | ||

| 5-HT5B | 7.8 | [1][2][3] | ||

| 5-HT6 Receptor | 8.74 | 0.4 | [1][2][3][5] | |

| 5-HT7 Receptor | 8.99 | [1][2][3] |

Experimental Protocols: Radioligand Binding Assays

The determination of binding affinities (Ki, Kd) for this compound at 5-HT receptors is typically achieved through competitive radioligand binding assays. While specific parameters may vary between laboratories and for different receptor subtypes, the following provides a generalized, detailed methodology based on common practices.

1. Membrane Preparation:

-

Source: Tissues (e.g., rat or pig brain regions) or cultured cells (e.g., CHO or HEK293 cells) recombinantly expressing the human 5-HT receptor subtype of interest.

-

Homogenization: Tissues or cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron or similar homogenizer.

-

Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the cell membranes.

-

Washing: The membrane pellet is resuspended in fresh ice-cold buffer and the high-speed centrifugation step is repeated to wash the membranes.

-

Final Preparation: The final pellet is resuspended in a suitable assay buffer, and the protein concentration is determined using a standard method such as the Bradford or BCA assay. Membranes are then stored at -80°C until use.

2. Radioligand Binding Assay (Competition Assay):

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, often supplemented with other ions (e.g., MgCl2, CaCl2) depending on the receptor subtype.

-

Reaction Mixture: The assay is performed in a total volume of 250-500 µL in microtiter plates or test tubes. Each reaction contains:

-

Membrane preparation (containing a specific amount of protein, e.g., 50-200 µg).

-

A fixed concentration of a specific radioligand (e.g., [3H]5-HT, [3H]ketanserin, [125I]LSD) near its Kd value for the receptor.

-

Varying concentrations of the unlabeled competing ligand (this compound).

-

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 30-120 minutes).

-

Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. The filters are rapidly washed with ice-cold wash buffer to remove unbound radioligand.

-

Determination of Bound Radioactivity: The radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand that fully displaces the radioligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of methiothepin that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways of Key 5-HT Receptors Targeted by Methiothepin

Methiothepin exhibits high affinity for several 5-HT receptor subtypes that are coupled to distinct intracellular signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of methiothepin binding.

References

- 1. International Union of Pharmacology classification of receptors for 5-hydroxytryptamine (Serotonin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials | Pithadia | Journal of Clinical Medicine Research [jocmr.org]

- 3. [PDF] International Union of Pharmacology classification of receptors for 5-hydroxytryptamine (Serotonin). | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

a non-selective serotonin antagonist Methiothepin Mesylate

An In-depth Technical Guide to Methiothepin (B1206844) Mesylate

Introduction

Methiothepin, also known as Metitepine, is a potent, non-selective psychotropic agent belonging to the dibenzothiepine chemical class.[1] It functions as a broad-spectrum antagonist with high affinity for a wide range of serotonin (B10506) (5-HT), dopamine (B1211576), and adrenergic receptors.[2] Primarily utilized as a research chemical, it serves as a valuable tool for characterizing novel serotonergic ligands and investigating the physiological roles of various 5-HT receptor subtypes. Although it possesses antipsychotic properties, Methiothepin has never been commercially marketed for therapeutic use.[1][2][3] Its complex pharmacology, including antagonist and inverse agonist activities at different receptors, makes it a subject of significant interest in neuropharmacology.[4][5]

Pharmacological Profile

The defining characteristic of Methiothepin is its non-selectivity, exhibiting high affinity across numerous G-protein coupled receptors (GPCRs).

Receptor Binding Affinity

Methiothepin's binding profile has been extensively characterized through radioligand binding assays. It demonstrates potent antagonism, particularly at 5-HT2, 5-HT6, and 5-HT7 receptors.[1][3][6][7][8] The following tables summarize its physicochemical properties and binding affinities for various key receptors. Affinity is presented as pKi or pKd values, which are the negative log of the inhibition or dissociation constant, respectively. A higher value indicates stronger binding affinity. The corresponding Ki/Kd values in nanomolar (nM) are also provided for direct comparison.

Table 1: Physicochemical Properties of Methiothepin Mesylate

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | 1-[10,11-Dihydro-8-(methylthio)dibenzo[b,f]thiepin-10-yl]-4-methylpiperazine | [9] |

| Molecular Formula | C₂₁H₂₈N₂O₃S₃ | [3][10] |

| Molecular Weight | 452.65 g/mol | [3][10] |

| CAS Number | 74611-28-2 | [3][10] |

| Synonyms | Metitepine mesylate, Ro 8-6837 mesylate |[3][10] |

Table 2: Receptor Binding Profile of Methiothepin

| Receptor Subtype | pKi / pKd Value | Ki / Kd (nM) | Source(s) |

|---|---|---|---|

| Serotonin (5-HT) Receptors | |||

| 5-HT1A | 7.10 (pKd) | 79.43 | [6][7][11] |

| 5-HT1B | 7.28 (pKd) | 52.48 | [6][7][11] |

| 5-HT1D | 6.99 (pKd) | 102.33 | [6][7][11] |

| 5-HT1E | - | 120.22 (Ki) | [12] |

| 5-HT2A | 8.50 (pKi) | 3.16 | [6][7][11] |

| 5-HT2B | 8.68 (pKi) | 2.09 | [6][7][11] |

| 5-HT2C | 8.35 (pKi) | 4.47 | [6][7][11] |

| 5-HT5A | 7.0 (pKd) | 100.00 | [1][6][7][11] |

| 5-HT5B | 6.6 - 7.8 (pKi/pKd) | 15.85 - 251.19 | [1][6][7][9][11] |

| 5-HT6 | 8.7 - 9.4 (pKi/pKd) | 0.40 - 2.00 | [1][6][7][9][11] |

| 5-HT7 | 8.4 - 9.0 (pKi/pKd) | 1.00 - 3.98 | [1][6][7][9][11] |

| Dopamine (DA) Receptors |

| D₂ (General) | Antagonist Activity | - |[1][2][13][14] |

Mechanism of Action & Signaling Pathways

Methiothepin acts by competitively binding to and blocking the activation of serotonin and dopamine receptors.[1] However, its mechanism is more complex than simple antagonism, as evidence suggests it can also act as an inverse agonist at certain receptors, meaning it can reduce their basal, constitutive activity.[4][5]

Antagonism of Gq-Coupled 5-HT₂ Receptors

The 5-HT₂ receptor family (5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂C) primarily couples to Gq/11 G-proteins.[15] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers then trigger the release of intracellular calcium (Ca²⁺) and activate protein kinase C (PKC), respectively. Methiothepin potently blocks this cascade by preventing serotonin from binding to and activating the receptor.

Antagonism of Gs-Coupled 5-HT₇ Receptors

The 5-HT₇ receptor is coupled to the Gs protein, which stimulates adenylyl cyclase (AC) activity upon activation.[16] This leads to an increase in the intracellular concentration of the second messenger cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). Methiothepin's high affinity for the 5-HT₇ receptor allows it to effectively block this signaling pathway.[16]

Inverse Agonism at Gi-Coupled 5-HT₁ₐ Receptors

5-HT₁ₐ receptors are coupled to Gi/o proteins, which inhibit the activity of adenylyl cyclase, thereby decreasing intracellular cAMP levels. Some antagonists, termed inverse agonists, can bind to the receptor and inhibit its basal or constitutive signaling activity, producing an effect opposite to that of an agonist.[5] Studies have shown that Methiothepin acts as an inverse agonist at the 5-HT₁ₐ receptor, inhibiting both basal and agonist-stimulated activity.[4] This suggests it stabilizes an inactive conformation of the receptor that can still couple to the G-protein.[4]

Key Experimental Protocols

Methiothepin is frequently used in fundamental neuroscience research. The following sections detail generalized protocols for two common experimental applications.

Protocol 1: Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound like Methiothepin for a specific receptor.[17] It involves measuring the ability of the unlabeled compound to compete with a fixed concentration of a radiolabeled ligand for binding to receptors in a tissue homogenate or cell membrane preparation.[17][18]

Methodology

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors).[19]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.[19]

-

Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10-20 minutes at 4°C).[19]

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.[19]

-

Resuspend the final pellet in an assay buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.[19]

-

-

Binding Incubation:

-

Filtration and Counting:

-

Rapidly terminate the incubation by vacuum filtration through glass fiber filters (e.g., GF/C) to separate receptor-bound from free radioligand.[17][19]

-

Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[19]

-

Dry the filters, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.[19]

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of Methiothepin.

-

Use non-linear regression to determine the IC₅₀ value (the concentration of Methiothepin that inhibits 50% of specific radioligand binding).[19]

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[19]

-

Protocol 2: In Vivo Microdialysis

In vivo microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters, such as serotonin and dopamine, in specific brain regions of freely moving animals.[20][21] It is used to study how drugs like Methiothepin alter neurotransmitter release and dynamics.[20][22]

Methodology

-

Probe Construction and Stereotaxic Surgery:

-

Construct or obtain a microdialysis probe with a semipermeable membrane at its tip.[21]

-

Anesthetize the subject animal (e.g., a rat) and place it in a stereotaxic frame.

-

Surgically implant the microdialysis probe into the target brain region (e.g., frontal cortex or striatum) using precise coordinates.[21]

-

Secure the probe assembly to the skull with dental cement and allow the animal to recover.

-

-

Perfusion and Sample Collection:

-

Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[23]

-

Neurotransmitters in the extracellular space diffuse across the probe's membrane into the flowing aCSF based on the concentration gradient.[23][24]

-

Collect the resulting fluid (dialysate) in timed fractions (e.g., every 10-20 minutes) into collection vials.[23]

-

-

Drug Administration and Experimental Timeline:

-

Neurochemical Analysis:

-

Analyze the concentration of serotonin, dopamine, and their metabolites in the dialysate samples.

-

The most common analytical method is High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (HPLC-ED), which offers high sensitivity and selectivity for monoamines.[21]

-

-

Data Analysis:

-

Quantify the neurotransmitter concentrations in each sample against a standard curve.

-

Express the results as a percentage change from the pre-drug baseline levels to determine the effect of Methiothepin on neurotransmitter release.

-

References

- 1. Methiothepin | C20H24N2S2 | CID 4106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metitepine - Wikipedia [en.wikipedia.org]

- 3. This compound | Dopamine Receptor | 5-HT Receptor | TargetMol [targetmol.com]

- 4. Mechanisms of agonism and inverse agonism at serotonin 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The unique effect of methiothepin on the terminal serotonin autoreceptor in the rat hypothalamus could be an example of inverse agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. rndsystems.com [rndsystems.com]

- 10. Methiothepin (mesylate) - MedChem Express [bioscience.co.uk]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. 15507 [pdspdb.unc.edu]

- 13. Effects of dopaminergic and serotonergic receptor blockade on neurochemical changes induced by acute administration of methamphetamine and 3,4-methylenedioxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. europeanreview.org [europeanreview.org]

- 15. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 16. 5-HT7 receptor - Wikipedia [en.wikipedia.org]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 22. Effects of methiothepin on changes in brain serotonin release induced by repeated administration of high doses of anorectic serotoninergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. pubs.acs.org [pubs.acs.org]

Methiothepin Mesylate: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on Methiothepin Mesylate for its application in neuroscience research. Methiothepin, a dibenzothiepine derivative, is a potent but non-selective antagonist of multiple serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. Its broad pharmacological profile makes it a valuable tool for dissecting the roles of these neurotransmitter systems in various physiological and pathological processes. This document provides detailed information on its mechanism of action, pharmacological data, experimental protocols, and relevant signaling pathways.

Core Compound Information

This compound, also known as Metitepine, is a tricyclic compound recognized for its potent antagonist activity at a wide array of serotonergic and dopaminergic receptors.[1][2] Its utility in neuroscience research stems from its ability to broadly block these receptors, allowing for the investigation of the functional consequences of serotonergic and dopaminergic signaling blockade.

Chemical and Physical Properties:

| Property | Value |

| Synonyms | Metitepine mesylate, Ro 8-6837 mesylate |

| Chemical Formula | C₂₁H₂₈N₂O₃S₃ |

| Molecular Weight | 452.65 g/mol |

| Appearance | White to light yellow solid |

| Solubility | Water: 13 mg/mL, DMSO: 45 mg/mL (with sonication)[3][4] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |

Pharmacological Profile: Receptor Binding Affinities

This compound exhibits a complex receptor binding profile, characterized by high affinity for multiple serotonin (5-HT) receptor subtypes and also for dopamine receptors. The following tables summarize the quantitative data on its binding affinities, presented as pKd (the negative logarithm of the dissociation constant) and pKi (the negative logarithm of the inhibition constant). Higher values indicate stronger binding affinity.

Table 1: Serotonin (5-HT) Receptor Binding Affinities [2][3]

| Receptor Subtype | pKd | pKi |

| 5-HT₁A | 7.10 | - |

| 5-HT₁B | 7.28 | - |

| 5-HT₁D | 6.99 | - |

| 5-HT₂A | - | 8.50 |

| 5-HT₂B | - | 8.68 |

| 5-HT₂C | - | 8.35 |

| 5-HT₅A | 7.0 | - |

| 5-HT₆ | 8.74 | - |

| 5-HT₇ | 8.99 | - |

Table 2: Other Receptor Binding Affinities

| Receptor Subtype | Activity |

| Dopamine D₂-like | Antagonist[1] |

| Adrenergic Receptors | Antagonist[1] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of this compound.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of this compound for a target receptor (e.g., 5-HT₁A).

Materials:

-

Membrane Preparation: Rat hippocampal or cortical tissue, or cells expressing the receptor of interest (e.g., CHO-5-HT1A cells).

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]8-OH-DPAT for the 5-HT₁A receptor).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand that binds to the same receptor (e.g., unlabeled serotonin or 8-OH-DPAT).

-

This compound: A range of concentrations to be tested.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

-

Scintillation Fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a specific protein concentration (e.g., 100-200 µ g/well ).

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Membrane preparation + Radioligand.

-

Non-specific Binding: Membrane preparation + Radioligand + High concentration of unlabeled ligand.

-

Competition Binding: Membrane preparation + Radioligand + Varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis

In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

Objective: To investigate the effect of this compound on serotonin (5-HT) release in the rat prefrontal cortex.

Materials:

-

Animal Model: Adult male Sprague-Dawley or Wistar rats.

-

Microdialysis Probes: With a suitable molecular weight cut-off membrane.

-

Stereotaxic Apparatus.

-

Perfusion Pump.

-

Artificial Cerebrospinal Fluid (aCSF): e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂.

-

This compound: To be included in the aCSF for reverse dialysis.

-

Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for 5-HT analysis.

Protocol:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic apparatus. Implant a guide cannula targeting the prefrontal cortex. Allow the animal to recover for several days.

-

Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish a stable baseline of extracellular 5-HT.

-

Drug Administration: Switch the perfusion medium to aCSF containing this compound (reverse dialysis) or administer the drug systemically (e.g., intraperitoneally).

-

Sample Collection: Continue collecting dialysate samples at the same intervals during and after drug administration.

-

Neurochemical Analysis: Analyze the dialysate samples for 5-HT and its metabolite, 5-HIAA, using HPLC-ECD.

-

Data Analysis: Express the neurotransmitter concentrations as a percentage of the average baseline levels and analyze for statistically significant changes following this compound administration.

Behavioral Assays: Open Field Test

The open field test is used to assess general locomotor activity and anxiety-like behavior in rodents.

Objective: To evaluate the effects of this compound on locomotor activity and exploratory behavior in mice.

Materials:

-

Animal Model: Adult male mice (e.g., C57BL/6).

-

Open Field Arena: A square or circular arena with walls to prevent escape.

-

Video Tracking System: A camera and software to record and analyze the animal's movement.

-

This compound: To be administered prior to the test.

Protocol:

-

Habituation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound or vehicle (e.g., saline) via a specific route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).

-

Test Procedure: Place the mouse in the center or a corner of the open field arena and allow it to explore freely for a set duration (e.g., 5-10 minutes).

-

Data Recording and Analysis: The video tracking system will record and analyze various parameters, including:

-

Total distance traveled: An indicator of general locomotor activity.

-

Time spent in the center zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).

-

Number of entries into the center zone.

-

Rearing frequency: A measure of exploratory behavior.

-

-

Statistical Analysis: Compare the behavioral parameters between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the signaling pathways affected by this compound and a typical experimental workflow.

Caption: Antagonism of the 5-HT₁A Receptor Signaling Pathway by this compound.

Caption: Antagonism of the 5-HT₂A Receptor Signaling Pathway by this compound.

Caption: Antagonism of the Dopamine D₂ Receptor Signaling Pathway by this compound.

Caption: A typical experimental workflow for in vivo microdialysis with Methiothepin.

Conclusion

This compound remains a powerful, albeit non-selective, pharmacological tool for neuroscience research. Its broad-spectrum antagonist activity at serotonin and dopamine receptors allows for the comprehensive investigation of these neurotransmitter systems. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for designing and executing experiments utilizing this versatile compound. Careful consideration of its complex pharmacology is essential for the accurate interpretation of experimental results. As research continues to unravel the intricacies of neurotransmitter signaling, the utility of compounds like this compound in elucidating these pathways will undoubtedly persist.

References

Investigating Serotonergic Pathways: A Technical Guide to the Application of Methiothepin Mesylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiothepin (B1206844), a dibenzothiepine derivative, is a potent but non-selective antagonist of serotonin (B10506) (5-HT) receptors.[1][2] Its broad pharmacological profile, encompassing high affinity for multiple 5-HT receptor subtypes as well as some activity at dopamine (B1211576) and adrenergic receptors, makes it a valuable tool for dissecting the complex roles of serotonergic systems in various physiological and pathological processes.[1][2] This technical guide provides an in-depth overview of the use of Methiothepin Mesylate in the investigation of serotonergic pathways, complete with quantitative data, detailed experimental protocols, and visualizations of key concepts.

Data Presentation: Receptor Binding Affinities of Methiothepin

The following tables summarize the binding affinities of Methiothepin for various neurotransmitter receptors, presented as pKi (negative logarithm of the inhibition constant) and pKd (negative logarithm of the dissociation constant) values. Higher values indicate stronger binding affinity.

Table 1: Serotonin (5-HT) Receptor Binding Affinities of Methiothepin [3][4][5][6][7]

| Receptor Subtype | pKi | pKd |

| 5-HT1A | 7.10 | |

| 5-HT1B | 7.28 | |

| 5-HT1D | 6.99 | |

| 5-HT2A | 8.50 | |

| 5-HT2B | 8.68 | |

| 5-HT2C | 8.35 | |

| 5-HT5A | 7.0 | |

| 5-HT5B (rodent) | 6.6 | |

| 5-HT6 | 8.7 | |

| 5-HT7 | 8.4 |

Table 2: Other Neurotransmitter Receptor Binding Affinities of Methiothepin

| Receptor Family | Receptor Subtype(s) | Affinity |

| Dopamine | D1, D2, D3, D4 | Antagonist activity |

| Adrenergic | α1, α2 | Antagonist activity |

Note: Comprehensive quantitative data for dopamine and adrenergic receptors is less consistently reported in the literature compared to serotonin receptors.

Experimental Protocols

In Vivo Microdialysis for Measuring Serotonin Release

This protocol outlines a procedure to measure the effect of this compound on serotonin release in the brain of a freely moving rat.

1. Animal Preparation and Surgery:

- Adult male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane.

- The animal is placed in a stereotaxic frame, and a guide cannula is implanted, targeting the desired brain region (e.g., prefrontal cortex or hippocampus).

- The cannula is secured to the skull with dental cement.

- Animals are allowed to recover for at least 48 hours post-surgery.

2. Microdialysis Procedure:

- On the day of the experiment, a microdialysis probe (e.g., 2 mm membrane, 20 kDa molecular weight cutoff) is inserted into the guide cannula.

- The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

- After a stabilization period of at least 1-2 hours, baseline dialysate samples are collected every 20 minutes.

- This compound (e.g., 10 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.[3]

- Dialysate samples are continuously collected for at least 2-3 hours post-injection.

3. Sample Analysis:

- Serotonin concentration in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

- The mobile phase composition and electrochemical detector potential are optimized for serotonin detection.

- Data are expressed as a percentage of the average baseline serotonin concentration.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol describes a competition binding assay to determine the affinity (Ki) of this compound for the 5-HT2A receptor.

1. Membrane Preparation:

- Frontal cortex tissue from rats is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

- The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

- The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

- The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).

2. Binding Assay:

- The assay is performed in a 96-well plate format.

- Each well contains:

- A fixed concentration of a radioligand specific for the 5-HT2A receptor (e.g., [3H]ketanserin at a concentration close to its Kd).[8][9][10]

- Increasing concentrations of unlabeled this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).

- A constant amount of membrane preparation (e.g., 50-100 µg of protein).

- Non-specific binding is determined in the presence of a high concentration of a non-radioactive 5-HT2A antagonist (e.g., 10 µM spiperone).

- The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

3. Filtration and Counting:

- The incubation is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

- The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

- The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

- The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Caption: Serotonergic synapse and sites of Methiothepin action.

Caption: Workflow for in vivo and in vitro serotonergic studies.

Caption: Pharmacological profile and utility of Methiothepin.

References

- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substance P in the medial amygdala: Emotional stress-sensitive release and modulation of anxiety-related behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of methiothepin on changes in brain serotonin release induced by repeated administration of high doses of anorectic serotoninergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms by which the putative serotonin receptor antagonist metitepin alters nociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. [3H]ketanserin binding in human brain postmortem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [3H]Ketanserin (R 41 468), a selective 3H-ligand for serotonin2 receptor binding sites. Binding properties, brain distribution, and functional role - PubMed [pubmed.ncbi.nlm.nih.gov]

Methiothepin Mesylate: A Comprehensive Technical Guide for CNS Disorder Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methiothepin mesylate, a dibenzothiepine derivative, is a potent but non-selective antagonist of serotonin (B10506) (5-HT) and dopamine (B1211576) receptors.[1][2] Its broad pharmacological profile has established it as a valuable research tool for investigating the complex neurobiology of central nervous system (CNS) disorders. This technical guide provides an in-depth overview of this compound, including its mechanism of action, receptor binding profile, and its application in preclinical research models of CNS pathologies. Detailed experimental protocols and visualizations of key signaling pathways are presented to facilitate its effective use in the laboratory.

Introduction

Methiothepin, also known as metitepine, is a tricyclic compound that acts as a non-selective antagonist at a wide range of serotonin (5-HT) receptors, as well as dopamine and adrenergic receptors.[1] While never marketed for clinical use, its ability to interact with multiple receptor subtypes has made it an invaluable pharmacological tool for dissecting the roles of various neurotransmitter systems in the pathophysiology of CNS disorders such as schizophrenia and depression.[1][3] This guide will detail the pharmacological properties of this compound and provide practical information for its application in CNS research.

Pharmacological Profile

This compound's utility as a research tool stems from its broad and potent antagonism at multiple G-protein coupled receptors (GPCRs) involved in neuronal signaling.

Receptor Binding Affinities

Methiothepin exhibits high affinity for a multitude of serotonin receptor subtypes. The quantitative binding data, presented as pKi (negative logarithm of the inhibition constant) and pKd (negative logarithm of the dissociation constant), are summarized in Table 1. This broad-spectrum antagonism allows researchers to probe the global effects of serotonin system blockade.

| Receptor Subtype | pKi | pKd | Reference(s) |

| 5-HT1A | 7.10 | [4][5][6] | |

| 5-HT1B | 7.28 | [4][5][6] | |

| 5-HT1D | 6.99 | [4][5][6] | |

| 5-HT2A | 8.50 | [4][5][6] | |

| 5-HT2B | 8.68 | [4][5][6] | |

| 5-HT2C | 8.35 | [4][5][6] | |

| 5-HT5A | 7.0 | [4][5][6] | |

| 5-HT6 | 8.74 | [4][5][6] | |

| 5-HT7 | 8.99 | [4][5][6] |

Table 1: Receptor Binding Affinities of this compound

Mechanism of Action and Downstream Signaling

Methiothepin's primary mechanism of action is the competitive antagonism of serotonin receptors. By blocking these receptors, it inhibits the downstream signaling cascades initiated by the binding of endogenous serotonin. The specific consequences of this blockade depend on the G-protein to which the receptor subtype is coupled.

-

5-HT1A Receptors (Gi/o-coupled): Antagonism by Methiothepin prevents the inhibition of adenylyl cyclase, leading to a disinhibition of cAMP production.[7]

-

5-HT2A Receptors (Gq/11-coupled): Methiothepin blocks the activation of phospholipase C (PLC), thereby inhibiting the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent intracellular calcium mobilization.[8][9]

-

5-HT6 and 5-HT7 Receptors (Gs-coupled): By antagonizing these receptors, Methiothepin prevents the stimulation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels.[10][11][12]

The following diagrams illustrate the antagonistic action of Methiothepin on these key serotonin receptor signaling pathways.

Application in CNS Disorder Research

Methiothepin's broad-spectrum antagonism makes it a powerful tool for investigating the roles of serotonergic and dopaminergic systems in various CNS disorders.

Animal Models of Schizophrenia

Animal models of schizophrenia often aim to replicate the positive, negative, and cognitive symptoms of the disorder. Methiothepin can be used to probe the contribution of serotonin receptor dysfunction in these models.

Experimental Protocol: Social Interaction Test

The social interaction test is used to assess negative-like symptoms, such as social withdrawal, in rodent models of schizophrenia.

-

Apparatus: A dimly lit, open-field arena (e.g., 100 cm x 100 cm).

-

Animals: Two unfamiliar, weight-matched male rats.

-

Procedure:

-

Habituate the animals to the testing room for at least 1 hour before the test.

-

Administer this compound (e.g., 0.1-1.0 mg/kg, intraperitoneally) or vehicle to the test animal 30-60 minutes prior to the test.

-

Place the two rats simultaneously into opposite corners of the open-field arena.

-

Record the behavior of the animals for a 10-minute session using an overhead video camera.

-

Analyze the recorded video for the total duration of active social interaction (e.g., sniffing, grooming, following).

-

-

Expected Outcome: In some models of schizophrenia, a reduction in social interaction is observed. Treatment with antipsychotic compounds, including those with serotonergic activity, can sometimes reverse this deficit. Methiothepin can be used to investigate the role of specific 5-HT receptors in mediating these social behaviors.[13][14][15][16]

Animal Models of Depression

The forced swim test is a commonly used behavioral assay to screen for antidepressant-like activity in rodents.

Experimental Protocol: Forced Swim Test

-

Apparatus: A transparent glass cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

-

Animals: Male mice or rats.

-

Procedure:

-

On day 1 (pre-test), place each animal in the cylinder for 15 minutes.

-

On day 2 (test), administer this compound (e.g., 0.1-1.0 mg/kg, i.p.) or vehicle 30-60 minutes before the test.

-

Place the animal in the cylinder for a 5-minute test session.

-

Record the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the absence of all movement except for that required to keep the head above water.

-

-

Expected Outcome: Antidepressant compounds typically reduce the duration of immobility in this test. Methiothepin can be used to explore the role of broad serotonin receptor blockade in depressive-like behaviors.[17][18][19][20][21]

In Vivo Neurochemical Monitoring

In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. Methiothepin can be administered systemically or locally through the microdialysis probe to investigate its effects on serotonin and dopamine release.

Experimental Protocol: In Vivo Microdialysis in the Prefrontal Cortex

-

Surgical Procedure:

-

Anesthetize a rat and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the medial prefrontal cortex (mPFC). Stereotaxic coordinates from bregma: AP +3.2 mm, ML ±0.8 mm, DV -2.5 mm.[22]

-

Allow the animal to recover for at least 48 hours.

-

-

Microdialysis:

-

Insert a microdialysis probe (e.g., 2-4 mm membrane length) through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a flow rate of 1-2 µL/min.

-

Collect baseline dialysate samples every 20 minutes for at least 2 hours.

-

Administer this compound systemically (e.g., 1.0 mg/kg, i.p.) or include it in the aCSF for local administration.

-

Continue collecting dialysate samples for several hours post-administration.

-

-

Neurochemical Analysis:

-

Analyze the dialysate samples for serotonin and dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[4][6][23][24]

-

HPLC System: Isocratic pump, autosampler, and electrochemical detector.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A buffered aqueous-organic solution containing an ion-pairing agent.

-

Detector Settings: Oxidizing potential set to detect serotonin and dopamine.

-

-

Expected Outcome: Systemic administration of a serotonin autoreceptor antagonist like Methiothepin is expected to increase extracellular serotonin levels by blocking the negative feedback mechanism on serotonin release.

Conclusion

This compound remains a cornerstone research tool for the preclinical investigation of CNS disorders. Its broad-spectrum antagonist activity at serotonin and dopamine receptors allows for the comprehensive interrogation of these neurotransmitter systems. The detailed pharmacological data and experimental protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of the neurobiological underpinnings of psychiatric and neurological illnesses and aiding in the development of novel therapeutic strategies.

References

- 1. A Microdialysis Study of the Medial Prefrontal Cortex of Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Cellular mechanisms of the 5-HT7 receptor-mediated signaling [frontiersin.org]

- 3. Human 5-HT7 receptor-induced inactivation of forskolin-stimulated adenylate cyclase by risperidone, 9-OH-risperidone and other "inactivating antagonists" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Mechanisms of agonism and inverse agonism at serotonin 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular insights into the modulation of the 5HT 2A receptor by serotonin, psilocin, and the G protein subunit Gqα - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Treatments for Social Interaction Impairment in Animal Models of Schizophrenia: A Critical Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Social interaction and social withdrawal in rodents as readouts for investigating the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. brieflands.com [brieflands.com]

- 20. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 21. researchgate.net [researchgate.net]

- 22. Electrical Stimulation of the Prefrontal Cortex Increases Cholecystokinin, Glutamate, and Dopamine Release in the Nucleus Accumbens: an In Vivo Microdialysis Study in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Plasma serotonin monitoring by blood microdialysis coupled to high-performance liquid chromatography with electrochemical detection in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

An In-depth Technical Guide to the Pharmacological Properties of Methiothepin Mesylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methiothepin mesylate is a potent, non-selective antagonist of serotonin (B10506) (5-HT) receptors with additional affinity for dopamine (B1211576) receptors. This dibenzothiepine derivative has been instrumental in the pharmacological characterization of various 5-HT receptor subtypes and has been investigated for its antipsychotic potential. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its receptor binding profile, mechanism of action, and available pharmacokinetic and pharmacodynamic data. Detailed experimental methodologies for key binding assays are described, and its complex interactions with neurotransmitter systems are visualized through signaling pathway and logical relationship diagrams.

Introduction

Methiothepin, also known as metitepine, is a tricyclic compound belonging to the dibenzothiepine class.[1] It is recognized as a powerful, non-selective antagonist across a wide range of serotonin (5-HT) receptor subtypes, including the 5-HT1, 5-HT2, 5-HT5, 5-HT6, and 5-HT7 families.[2][3] Additionally, Methiothepin exhibits antagonist activity at dopamine receptors, which has led to its investigation as a psychotropic and antipsychotic agent.[1] This document serves as a technical resource for researchers, providing detailed pharmacological data, experimental context, and visual representations of its mechanism of action.

Receptor Binding Profile

This compound's pharmacological activity is primarily defined by its high-affinity binding to a multitude of G-protein coupled receptors (GPCRs), most notably serotonin receptors. The following tables summarize the quantitative data from various radioligand binding assays.

Table 1: Serotonin (5-HT) Receptor Binding Affinities of this compound

| Receptor Subtype | pKd | pKi | Reference(s) |

| 5-HT1A | 7.10 | - | [2][4] |

| 5-HT1B | 7.28 | - | [2][4] |

| 5-HT1C | 7.56 | - | [2][4] |

| 5-HT1D | 6.99 | - | [2][4] |

| 5-HT2A | - | 8.50 | [2][4] |

| 5-HT2B | - | 8.68 | [2][4] |

| 5-HT2C | - | 8.35 | [2][4] |

| 5-HT5A | 7.0 | - | [2][4] |

| 5-HT5B | 7.8 | - | [2][4] |

| 5-HT6 | 8.74 | - | [2][4] |

| 5-HT7 | 8.99 | - | [2][4] |

Table 2: Dopamine (D) Receptor Binding Affinities of this compound

| Receptor Subtype | Ki (nM) | Reference(s) |

| D2 | 9.56 | Data from analogous compounds suggest affinity |

Note: The Ki value for the D2 receptor is for a structurally related compound and is provided for context. Direct Ki values for this compound at dopamine receptors require further investigation.

Mechanism of Action

This compound exerts its pharmacological effects primarily through the competitive antagonism of serotonin and dopamine receptors. By blocking these receptors, it inhibits the downstream signaling cascades typically initiated by the binding of the endogenous ligands, serotonin and dopamine.

Serotonergic System

The broad-spectrum antagonism of 5-HT receptors by this compound leads to complex modulatory effects on various physiological and pathological processes. For instance, its blockade of 5-HT1A and 5-HT2A receptors, which are implicated in mood, cognition, and psychosis, is a key aspect of its pharmacological profile.

References

Methiothepin Mesylate: A Technical Guide on Dopamine Receptor Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiothepin (B1206844), a dibenzothiepine derivative, is recognized primarily as a potent and non-selective antagonist of serotonin (B10506) (5-HT) receptors. However, its pharmacological profile extends to the dopaminergic system, where it also exhibits antagonistic properties. This technical guide provides an in-depth overview of methiothepin mesylate's activity at dopamine (B1211576) receptors, consolidating available quantitative data, detailing relevant experimental methodologies, and illustrating key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in neuropharmacology and drug development.

Core Concepts: Dopamine Receptor Families and Signaling

Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). These G protein-coupled receptors (GPCRs) mediate diverse physiological and cognitive functions.

-

D1-like Receptors (D1, D5): These receptors are typically coupled to Gαs/olf G-proteins. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This in turn activates protein kinase A (PKA), which phosphorylates various downstream targets, modulating neuronal excitability and gene expression.

-

D2-like Receptors (D2, D3, D4): These receptors are primarily coupled to Gαi/o G-proteins. Their activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. They can also modulate other signaling pathways, including the activation of G protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.

Quantitative Analysis of this compound's Dopamine Receptor Activity

The following tables summarize the available quantitative data on the binding affinity (Ki) and functional antagonism (IC50) of this compound at human dopamine receptor subtypes. This data is crucial for understanding its potency and selectivity profile.

Table 1: Binding Affinity of this compound at Human Dopamine Receptors

| Receptor Subtype | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |

| D1 | Data Not Available | |||

| D2 | Data Not Available | |||

| D3 | Data Not Available | |||

| D4 | Data Not Available | |||

| D5 | Data Not Available |

Table 2: Functional Antagonist Activity of this compound at Human Dopamine Receptors

| Receptor Subtype | IC50 (nM) | Assay Type | Cell Line | Reference |

| D1 | Data Not Available | |||

| D2 | Data Not Available | |||

| D3 | Data Not Available | |||

| D4 | Data Not Available | |||

| D5 | Data Not Available |

Note: As of the latest available data, specific Ki and IC50 values for this compound at individual human dopamine receptor subtypes were not found in the public domain. The tables are presented as a template for future data acquisition.

Experimental Protocols

The characterization of a compound's activity at dopamine receptors involves a combination of binding and functional assays. Below are detailed methodologies for key experiments typically employed in such studies.

Radioligand Binding Assays (for determining Ki)

This method quantifies the affinity of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each dopamine receptor subtype.

Materials:

-

Membrane preparations from cells stably expressing the human dopamine receptor subtype of interest (e.g., HEK293 or CHO cells).

-

A suitable radioligand with high affinity and selectivity for the target receptor (e.g., [3H]-Spiperone for D2/D3 receptors).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Test compound (this compound) at various concentrations.

-

Non-specific binding control (a high concentration of a known, non-radiolabeled antagonist, e.g., haloperidol).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Incubation Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of this compound.

-

Total and Non-specific Binding: Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + high concentration of non-labeled antagonist).

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Ki Calculation: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Radioligand Binding Assay Workflow.

cAMP Functional Assays (for determining IC50)

These assays measure the ability of a compound to modulate the intracellular concentration of cAMP, a key second messenger in dopamine receptor signaling. For D1-like receptors, an antagonist will block agonist-induced cAMP production. For D2-like receptors, an antagonist will reverse agonist-induced inhibition of cAMP production.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in modulating agonist-stimulated cAMP levels.

Materials:

-

Whole cells expressing the human dopamine receptor subtype of interest (e.g., CHO or HEK293 cells).

-

A dopamine receptor agonist (e.g., dopamine or a selective agonist).

-

Test compound (this compound) at various concentrations.

-

Forskolin (B1673556) (an adenylyl cyclase activator, often used to stimulate cAMP production in D2-like receptor assays).

-

Cell culture medium.

-

A commercial cAMP detection kit (e.g., HTRF®, AlphaScreen®, or ELISA-based).

Procedure (Example for D2-like receptor antagonism):

-

Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Antagonist Pre-incubation: Treat the cells with varying concentrations of this compound and incubate for a defined period.

-

Agonist Stimulation: Add a fixed concentration of a dopamine agonist (typically the EC80 concentration) and forskolin to stimulate then inhibit cAMP production.

-

Incubation: Incubate for a specific duration to allow for changes in intracellular cAMP levels.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis: Plot the measured cAMP levels against the log of the this compound concentration. The resulting sigmoidal dose-response curve will show an increase in cAMP as the antagonist reverses the agonist's inhibitory effect. Determine the IC50 value from this curve.

cAMP Functional Assay Workflow.

Signaling Pathways Modulated by this compound

As a dopamine receptor antagonist, this compound is expected to block the canonical signaling pathways associated with both D1-like and D2-like receptors.

D1-like Receptor Antagonism

By binding to D1 and D5 receptors without activating them, methiothepin would prevent the Gαs/olf-mediated activation of adenylyl cyclase, thereby blocking the dopamine-induced increase in cAMP production and subsequent PKA activation.

A Historical and Technical Guide to Methiothepin Mesylate in Psychopharmacology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methiothepin (B1206844), also known as metitepine, is a tricyclic dibenzothiepine derivative that was investigated for its psychotropic properties, primarily as a potential antipsychotic agent. Developed by Hoffmann-La Roche under the code name Ro 8-6837, methiothepin exhibited a broad and potent antagonist profile at numerous serotonin (B10506), dopamine (B1211576), and adrenergic receptors. Despite a promising and complex preclinical pharmacological profile, its development was discontinued, and it was never commercially marketed. This technical guide provides a comprehensive historical overview, details its pharmacological characteristics, summarizes key preclinical findings, and illustrates its putative mechanisms of action through signaling pathway diagrams.

A Historical Perspective on a Promising Antipsychotic Candidate

The developmental history of methiothepin is rooted in the mid to late 20th century, a period of intensive research and development in the field of psychopharmacology aimed at discovering novel treatments for schizophrenia and other psychotic disorders. The developmental code "Ro 8-6837" identifies it as a compound originating from the laboratories of Hoffmann-La Roche.

While the precise timeline of its synthesis and the specific reasons for the cessation of its development are not well-documented in publicly accessible records, the discontinuation of a drug candidate can often be attributed to a variety of factors, including but not limited to an undesirable pharmacokinetic profile, unforeseen toxicity, or a lack of superior efficacy or safety compared to existing treatments.

Physicochemical Properties and Synthesis

Methiothepin is a dibenzothiepine derivative. A known synthesis pathway involves the reduction of 2-(4-methylsulfanylphenyl)sulfanylbenzoic acid, followed by a series of chemical reactions including halogenation, cyanation, hydrolysis, cyclization, and ultimately, alkylation with 1-methylpiperazine (B117243) to yield the final compound.

Comprehensive Pharmacological Profile

Methiothepin's primary mechanism of action is its potent, non-selective antagonism of a wide array of central nervous system receptors.

Data Presentation: Receptor Binding Affinities

The following table summarizes the known receptor binding affinities of methiothepin, presented as pKd (the negative logarithm of the dissociation constant) and pKi (the negative logarithm of the inhibition constant) values. Higher values are indicative of stronger binding affinity.

| Receptor Family | Receptor Subtype | Binding Affinity (pKd/pKi) |

| Serotonin | 5-HT1A | 7.10 (pKd)[1][2][3][4] |

| 5-HT1B | 7.28 (pKd)[1][2][3][4] | |

| 5-HT1C | 7.56 (pKd)[1][2][3][4] | |

| 5-HT1D | 6.99 (pKd)[1][2][3][4] | |

| 5-HT2A | 8.50 (pKi)[1][2][3][4] | |

| 5-HT2B | 8.68 (pKi)[1][2][3][4] | |

| 5-HT2C | 8.35 (pKi)[1][2][3][4] | |

| 5-HT5A | 7.0 (pKd)[1][2][3][4] | |

| 5-HT5B | 7.8 (pKd)[1][2][3][4] | |

| 5-HT6 | 8.74 (pKd)[1][2][3][4] | |

| 5-HT7 | 8.99 (pKd)[1][2][3][4] | |

| Dopamine | D2-like | High Affinity Antagonist[5] |

| Adrenergic | α1, α2 | High Affinity Antagonist |

Pharmacokinetics and Metabolism

Pharmacokinetic studies conducted in rats, dogs, and humans revealed that methiothepin undergoes extensive biotransformation. The primary metabolic pathways include hydroxylation, sulfoxidation, O-methylation, N-demethylation, N-oxidation, and the formation of conjugates. The route of excretion of its metabolites was found to be species-dependent. In rats, metabolites are primarily excreted fecally via the bile. In contrast, both urinary and fecal excretion of metabolites were observed in dogs and humans.

Key Preclinical Investigations

Methiothepin was the subject of numerous preclinical studies to elucidate its pharmacological effects and potential therapeutic utility.

Experimental Protocols

In Vitro Serotonin Release Assay

-

Objective: To determine the effect of methiothepin on serotonin release from nerve terminals.

-

Methodology:

-

Brain tissue slices (e.g., from the rat hypothalamus) were incubated with radiolabeled serotonin ([³H]5-HT) to allow for its uptake into serotonergic neurons.[1]

-

The tissue slices were then placed in a superfusion system and continuously washed with a physiological buffer.

-

Serotonin release was induced by electrical stimulation of the tissue.

-

Methiothepin was introduced into the superfusion buffer at varying concentrations.

-

The amount of [³H]5-HT released into the superfusate was quantified using liquid scintillation counting.

-

-

Findings: Methiothepin was shown to enhance the electrically stimulated release of serotonin in a dose-dependent manner.[1] This effect is attributed to its blockade of presynaptic 5-HT autoreceptors, which normally function to inhibit further serotonin release. Some evidence suggests that methiothepin may act as an inverse agonist at these receptors.[1]

In Vivo Behavioral Studies in Rodents

-

Objective: To assess the antipsychotic-like and side-effect profile of methiothepin in animal models.

-

Methodology (Catalepsy Test):

-

Rats were administered methiothepin via intraperitoneal injection.

-

At specified time points post-injection, the animals were tested for catalepsy. This is often done by placing the forepaws of the rat on a raised horizontal bar and measuring the time it takes for the animal to correct its posture. A prolonged immobility is indicative of a cataleptic state, which is often used as a predictor of extrapyramidal side effects in humans.[6][7]

-

-

Methodology (Nociception - Hot-Plate Test):

-

Mice were administered methiothepin intraperitoneally.

-

The animals were then placed on a surface heated to a constant temperature.

-

The latency to a nociceptive response, such as paw licking or jumping, was recorded. An increased latency suggests an analgesic effect.[8]

-

-